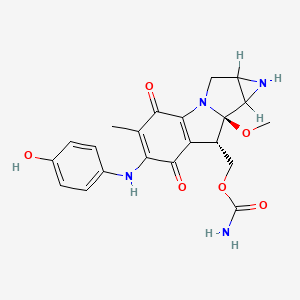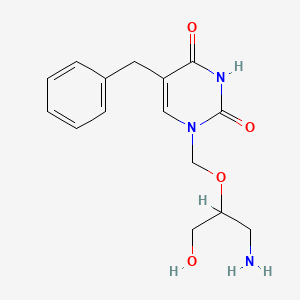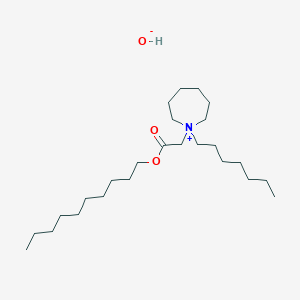
Amiton
Descripción general
Descripción
Deep Site and Docking Pose (DSDP) es un compuesto que se utiliza en el acoplamiento molecular, un paso crucial en el descubrimiento de fármacos. Está diseñado para predecir el sitio de unión de las proteínas y proporcionar un espacio de búsqueda preciso y posiciones iniciales para un muestreo conformacional adicional .
Métodos De Preparación
La preparación de Deep Site and Docking Pose implica varias modificaciones en el programa PUResNet para la predicción del sitio. La parte de muestreo de poses es similar a AutoDock Vina, combinada con una serie de modificaciones . El código fuente está disponible en sistemas Linux, y la instalación requiere el Cuda Toolkit y una versión compatible de torch .
Análisis De Reacciones Químicas
Deep Site and Docking Pose experimenta diversas reacciones químicas, incluida la identificación del bolsillo de unión, el muestreo de conformaciones de fármacos, la puntuación y la clasificación . La tarea de acoplamiento de Deep Site and Docking Pose utiliza la función de puntuación y una estrategia de búsqueda modificada de AutoDock Vina, acelerada por la implementación en GPUs .
Aplicaciones Científicas De Investigación
Deep Site and Docking Pose se utiliza ampliamente en la investigación científica, particularmente en el descubrimiento de fármacos. Mejora el rendimiento del acoplamiento ciego al predecir el sitio de unión de las proteínas y proporcionar un espacio de búsqueda preciso . Sus aplicaciones incluyen la detección virtual, el acoplamiento molecular y la generación de posibles candidatos para compuestos líderes .
Mecanismo De Acción
El mecanismo de acción de Deep Site and Docking Pose implica predecir el sitio de unión de las proteínas y proporcionar un espacio de búsqueda preciso para un muestreo conformacional adicional . Utiliza una función de puntuación y una estrategia de búsqueda modificada de AutoDock Vina, acelerada por la implementación en GPUs .
Comparación Con Compuestos Similares
Deep Site and Docking Pose se compara con otros métodos de acoplamiento como Autodock Vina, GNINA, QuickVina, SMINA y DiffDock . Alcanza una tasa de éxito de 29.8% en el top-1 en un conjunto de datos de prueba imparcial y desafiante con 1.2 segundos de tiempo de computación de reloj de pared por sistema . Su rendimiento en el conjunto de datos DUD-E y el conjunto de datos PDBBind dividido en tiempo utilizado en EquiBind, TankBind y DiffDock también es eficaz .
Compuestos Similares:- Autodock Vina
- GNINA
- QuickVina
- SMINA
- DiffDock
Deep Site and Docking Pose destaca por su rendimiento mejorado en el acoplamiento ciego y su implementación acelerada en GPUs .
Propiedades
Key on ui mechanism of action |
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase ... . /Organophosphorus pesticides/ |
|---|---|
Número CAS |
78-53-5 |
Fórmula molecular |
C10H24NO3PS |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-diethoxyphosphorylsulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C10H24NO3PS/c1-5-11(6-2)9-10-16-15(12,13-7-3)14-8-4/h5-10H2,1-4H3 |
Clave InChI |
PJISLFCKHOHLLP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSP(=O)(OCC)OCC |
SMILES canónico |
CCN(CC)CCSP(=O)(OCC)OCC |
Punto de ebullición |
230 °F at 0.2 mmHg (EPA, 1998) 110 °C at 0.2 mm Hg Bp: 76 °C at 0.01 mm Hg |
Color/Form |
Colorless liquid |
melting_point |
Crystals from isopropanol + ether; Mp: 98-99 °C /Amiton acid oxalate, (amiton hydrogen oxalate)/ |
Key on ui other cas no. |
78-53-5 |
Descripción física |
Amiton is a liquid. Used as an acaricide and insecticide. (EPA, 1998) Colorless liquid; [HSDB] |
Números CAS relacionados |
3734-97-2 (oxalate[1:1]) |
Solubilidad |
Highly soluble in water and most organic solvents |
Sinónimos |
amiton amiton oxalate (1:1) O,O-diethyl S-(diethylaminoethyl) phosphorothiolate |
Presión de vapor |
0.01 mm Hg @ 80 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromen-2-yl]propanoic acid](/img/structure/B1196875.png)

![(2S,5R,6R)-6-[[(2R)-2-[[(2-chloro-3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1196879.png)
![N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]pentadecanamide](/img/structure/B1196880.png)



![2-Benzyl-3-[ethoxy(hydroxy)phosphoryl]propanoic acid](/img/structure/B1196886.png)





